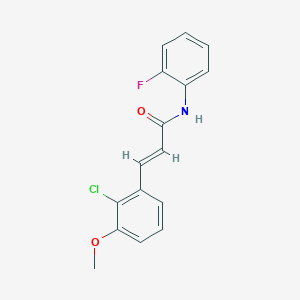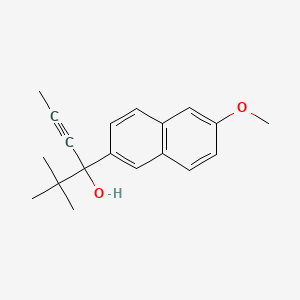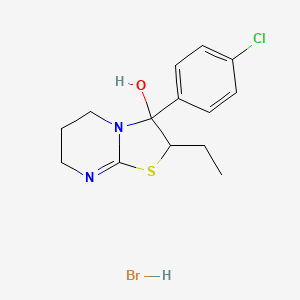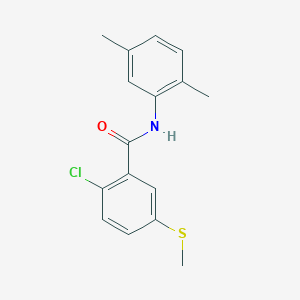
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5Br2NO. It is characterized by the presence of two bromine atoms, a methyl group, and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 5-methyl-1H-pyrrole-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
化学反应分析
Types of Reactions: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3,4-dibromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-dibromo-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.
相似化合物的比较
4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5 position.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains an ester group instead of an aldehyde group.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains an amide group and a phenyl group.
Uniqueness: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both bromine atoms and a methyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
38997-06-7 |
|---|---|
分子式 |
C6H5Br2NO |
分子量 |
266.92 g/mol |
IUPAC 名称 |
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-3-5(7)6(8)4(2-10)9-3/h2,9H,1H3 |
InChI 键 |
CWKDCIICPPTKFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)





![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)




![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)


